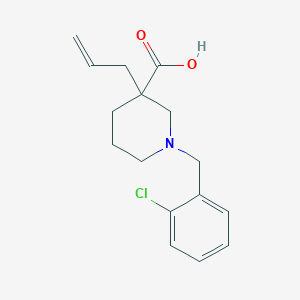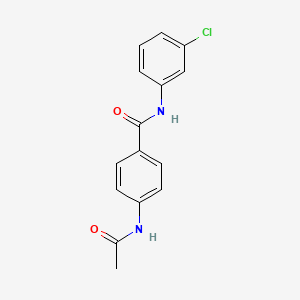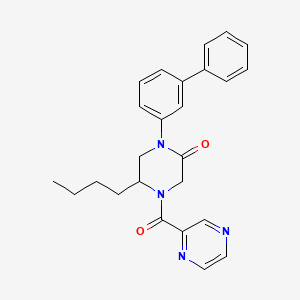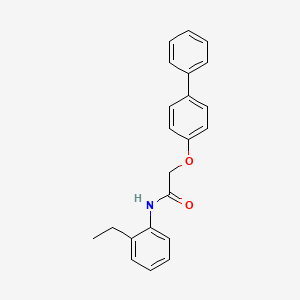
3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step processes, including allylic rearrangements and Michael addition. Garrido et al. (2011) described an enantioselective synthesis involving domino reactions: allylic acetate rearrangement, Ireland-Claisen rearrangement, and Michael addition, highlighting the complexity and precision required in synthesizing such compounds (Garrido et al., 2011). Xue et al. (2002) further demonstrated asymmetric syntheses of piperidine derivatives, emphasizing the role of stereoselectivity and the use of specific starting materials like L-aspartic acid (Xue et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals their complex hydrogen bonding and crystal structures. Anioła et al. (2016) provided insights into the hydrogen-bonded complex formations and the molecular structure optimization of related compounds, demonstrating the intricacies of molecular interactions and structural stability (Anioła et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, reflecting their reactive nature and versatility. Boto et al. (2001) explored the oxidative decarboxylation and beta-iodination of amino acids to synthesize disubstituted piperidines, highlighting the chemical transformations these molecules can undergo (Boto et al., 2001).
Physical Properties Analysis
The physical properties of piperidine derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies like that of Szafran et al. (2007) on 4-carboxypiperidinium chloride provide detailed analysis of crystal structures and hydrogen bonding, shedding light on the physical characteristics of these compounds (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with other chemicals, define the applications and handling of piperidine derivatives. Research on the interaction of piperidine-3-carboxylic acid with different reagents, as seen in the work of Takahata et al. (2006), underscores the chemical versatility and reactivity of these molecules (Takahata et al., 2006).
科学的研究の応用
Crystal Structure Analysis : Research on compounds similar to 3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid, such as 4-piperidinecarboxylic acid hydrochloride, has been focused on understanding their crystal and molecular structures. This includes studies using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Asymmetric Synthesis : The asymmetric synthesis of compounds structurally related to 3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid has been explored, highlighting methods for creating stereoisomerically pure derivatives starting from basic organic compounds like L-aspartic acid beta-tert-butyl ester (Xue et al., 2002).
Oxidation Reactions : Research has been conducted on the efficient oxidation of primary alcohols to aldehydes using compounds like 2,2,6,6-Tetramethyl-1-piperidinyloxy, which has implications for the oxidation reactions of similar compounds (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Nanomagnetic Reusable Catalysts : The use of piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles in catalysis, specifically in the synthesis of complex organic compounds like 2,3-dihydroquinazolin-4(1H)-ones, has been a subject of study. This highlights the role of similar piperidine derivatives in catalytic processes (Ghorbani‐Choghamarani & Azadi, 2015).
Allyl Ester as Carboxy‐Protecting Group : Research into the use of allyl esters as protecting groups for carboxylic acids in the synthesis of complex molecules like neuraminic-acid glycosides has been conducted. This research is relevant to understanding the protective applications of the allyl group in compounds like 3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid (Kunz, Waldmann, & Klinkhammer, 1988).
Spectroscopic Studies : Spectroscopic studies of compounds like (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate have been undertaken to understand their molecular interactions and structure. This provides insight into the behavior of similar piperidine derivatives (Anioła et al., 2016).
将来の方向性
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-prop-2-enylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-2-8-16(15(19)20)9-5-10-18(12-16)11-13-6-3-4-7-14(13)17/h2-4,6-7H,1,5,8-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRDWIKGXZEUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)CC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)
![3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5517397.png)

![7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5517421.png)
![3-[2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5517433.png)
![5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5517448.png)


![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine](/img/structure/B5517475.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)
![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)